Fmoc-alpha-Me-D-Cys(Trt)-OH

Catalog No.
S3104343
CAS No.
725728-37-0
M.F
C38H33NO4S
M. Wt
599.75
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-alpha-Me-D-Cys(Trt)-OH

CAS Number

725728-37-0

Product Name

Fmoc-alpha-Me-D-Cys(Trt)-OH

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyl-3-tritylsulfanylpropanoic acid

Molecular Formula

C38H33NO4S

Molecular Weight

599.75

InChI

InChI=1S/C38H33NO4S/c1-37(35(40)41,39-36(42)43-25-34-32-23-13-11-21-30(32)31-22-12-14-24-33(31)34)26-44-38(27-15-5-2-6-16-27,28-17-7-3-8-18-28)29-19-9-4-10-20-29/h2-24,34H,25-26H2,1H3,(H,39,42)(H,40,41)/t37-/m1/s1

InChI Key

AWLPKAIRGNZKIN-DIPNUNPCSA-N

SMILES

CC(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46

Solubility

not available

Peptide Synthesis

Fmoc-alpha-Me-D-Cys(Trt)-OH is a protected amino acid with a Fmoc (Fluorenylmethoxycarbonyl) protecting group on the N-terminus and a Trt (Trityl) protecting group on the thiol (SH) group of the D-cysteine residue. This allows for the controlled incorporation of the modified cysteine unit into peptides using solid-phase peptide synthesis (SPPS) techniques.

The Fmoc group is a photolabile protecting group that can be selectively removed using ultraviolet (UV) light, allowing for the formation of peptide bonds between Fmoc-alpha-Me-D-Cys(Trt)-OH and other amino acids. The Trt group is typically removed under acidic conditions after peptide chain assembly is complete.

The incorporation of a methyl group (Me) on the alpha carbon of the cysteine residue makes Fmoc-alpha-Me-D-Cys(Trt)-OH a non-natural amino acid. This modification can be used to achieve several purposes in peptide research:

  • Increased Stability: The methyl group can improve the stability of the peptide by preventing unwanted side reactions involving the cysteine thiol group [].
  • Control of Chirality: The use of D-cysteine ensures a specific three-dimensional structure (chirality) of the peptide, which can be crucial for its biological activity.

Applications in Peptide Research

Fmoc-alpha-Me-D-Cys(Trt)-OH can be used to synthesize a variety of peptides for various research applications, including:

  • Development of Novel Therapeutics: Modified peptides containing Fmoc-alpha-Me-D-Cys(Trt)-OH can be investigated for their potential as new drugs with improved stability and targeted activity.
  • Study of Protein-Protein Interactions: Peptides containing Fmoc-alpha-Me-D-Cys(Trt)-OH can be used to probe protein-protein interactions by mimicking specific binding domains of natural proteins [].
  • Development of Functional Biomaterials: Peptides incorporating Fmoc-alpha-Me-D-Cys(Trt)-OH can be utilized to design novel biomaterials with specific functionalities due to the unique properties of the modified cysteine residue.
  • This information is not intended to be exhaustive, and further research may be required depending on the specific application.
  • Fmoc-alpha-Me-D-Cys(Trt)-OH can be potentially hazardous, and proper handling procedures should be followed according to the safety data sheet (SDS) provided by the supplier.

Fmoc-alpha-Me-D-Cys(Trt)-OH, also known as N-alpha-(9-Fluorenylmethyloxycarbonyl)-alpha-methyl-S-trityl-D-cysteine, is a synthetic amino acid derivative characterized by its unique structure. It has the molecular formula C38H33NO4S and a molecular weight of 599.74 g/mol . This compound features a fluorene-based protecting group (Fmoc) and a trityl (Trt) group that protects the thiol side chain of the cysteine residue, enhancing its stability during peptide synthesis.

Typical of amino acids and their derivatives. These reactions include:

  • Deprotection Reactions: The Fmoc group can be removed under basic conditions (e.g., using piperidine), exposing the amine for further coupling in peptide synthesis.
  • Thiol Reactions: The trityl group can be removed to activate the thiol for nucleophilic reactions, allowing for the formation of disulfide bonds or conjugation with other biomolecules.
  • Coupling Reactions: The free amine can react with activated carboxylic acids to form peptide bonds, facilitating the synthesis of larger peptides.

Fmoc-alpha-Me-D-Cys(Trt)-OH has been studied for its potential biological activities, particularly in peptide design. Its structural features allow it to mimic natural cysteine residues while providing enhanced stability and reactivity. This compound may be utilized in designing peptides with specific biological functions, including antimicrobial properties or enzyme inhibition.

The synthesis of Fmoc-alpha-Me-D-Cys(Trt)-OH typically involves several key steps:

  • Protection of Cysteine: Starting from D-cysteine, the thiol group is protected using a trityl group to prevent unwanted reactions during synthesis.
  • Fmoc Protection: The amine group is then protected with the Fmoc group.
  • Coupling: The protected amino acid can be coupled with other amino acids using standard peptide coupling reagents such as carbodiimides.
  • Purification: The final product is purified using techniques such as high-performance liquid chromatography.

Fmoc-alpha-Me-D-Cys(Trt)-OH is primarily used in:

  • Peptide Synthesis: It serves as a building block in the synthesis of peptides, particularly those requiring stable cysteine residues.
  • Drug Development: Its derivatives may be explored for therapeutic applications due to their potential biological activities.
  • Bioconjugation: The compound's reactive thiol can be utilized in bioconjugation strategies for labeling or modifying proteins.

Several compounds share structural similarities with Fmoc-alpha-Me-D-Cys(Trt)-OH. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
Fmoc-alpha-Me-L-Cys(Trt)-OHL-isomer of cysteineOften utilized in studies requiring L-amino acids .
Fmoc-D-Cys(Trt)-OHD-cysteine without methyl substitutionUsed for specific peptide designs requiring D-amino acids .
Fmoc-Cys(Trt)-OHUnmodified cysteineServes as a standard building block without modifications .

The uniqueness of Fmoc-alpha-Me-D-Cys(Trt)-OH lies in its alpha-methyl substitution, which provides enhanced steric hindrance and stability compared to standard cysteine derivatives, making it particularly valuable in peptide synthesis and biological studies.

XLogP3

8.2

Dates

Modify: 2023-08-18

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